molecular formula C9H12N2O2 B15278750 3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Cat. No.: B15278750
M. Wt: 180.20 g/mol
InChI Key: TUVDACXYJRWSNI-UHFFFAOYSA-N
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Description

3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, making it part of the pyrrolopyrazole family. These structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of pyrrole derivatives with appropriate acylating agents. For instance, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these intermediates, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), results in the formation of pyrrolopyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
  • Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
  • 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Uniqueness

3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-2-6-7-4-3-5-11(7)10-8(6)9(12)13/h2-5H2,1H3,(H,12,13)

InChI Key

TUVDACXYJRWSNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCCN2N=C1C(=O)O

Origin of Product

United States

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